IWR-1, also known as IWR-1, is a small molecule that potently inhibits the Wnt/β-catenin signaling pathway. [] It is classified as a Wnt signaling inhibitor and is widely used in scientific research to investigate the role of the Wnt pathway in various biological processes. IWR-1 acts by stabilizing the AXIN2 destruction complex, which leads to the degradation of β-catenin, a key effector of the Wnt pathway. []
IWR-1-endo is a small molecule antagonist of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including embryonic development, tissue homeostasis, and cancer progression. This compound was identified through high-throughput screening of a diverse chemical library and has demonstrated significant inhibitory effects on Wnt signaling, making it a valuable tool in both research and therapeutic applications.
IWR-1-endo was first described in a study by Chen et al. (2009), which highlighted its potential as a Wnt signaling inhibitor. The compound belongs to a class of Wnt antagonists known for their ability to disrupt the Wnt/β-catenin pathway, specifically targeting the activity of Tankyrase proteins, which are involved in the regulation of β-catenin degradation and signaling .
The synthesis of IWR-1-endo involves several steps that typically include the formation of key intermediates followed by cyclization reactions to form the final product. The compound is synthesized as a crystalline solid with a high purity level (≥ 98%) and can be dissolved in organic solvents such as dimethyl sulfoxide for use in biological assays. The empirical formula of IWR-1-endo is C₂₅H₁₉N₃O₃, and its molecular weight is approximately 409.4 g/mol .
IWR-1-endo features a complex molecular structure characterized by a quinoline core linked to an isoindolinone moiety. The specific stereochemistry of IWR-1-endo is crucial for its biological activity, with the endo-diastereomer exhibiting potent inhibitory effects on Wnt signaling compared to its exo counterpart. The structural formula can be represented as follows:
IWR-1-endo acts primarily through its interaction with the destruction complex involved in β-catenin degradation. It promotes the stabilization of Axin2 protein levels while facilitating β-catenin phosphorylation and subsequent degradation. This mechanism effectively inhibits Wnt-induced transcriptional activity by preventing β-catenin accumulation in the nucleus . The compound does not alter the synthesis of Axin2 or affect other components of the destruction complex such as Adenomatous Polyposis Coli protein or Glycogen Synthase Kinase 3 beta.
The primary mechanism of action for IWR-1-endo involves inhibition of the Wnt/β-catenin signaling pathway through the following processes:
IWR-1-endo exhibits several notable physical and chemical properties:
IWR-1-endo has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3